molecular formula C6H6N4 B13107803 Pyrrolo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-25-0

Pyrrolo[2,1-c][1,2,4]triazin-4-amine

Cat. No.: B13107803
CAS No.: 253878-25-0
M. Wt: 134.14 g/mol
InChI Key: BNXCBQYIDHTAFZ-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with triazine precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.

Industrial Production Methods

For industrial-scale production, a continuous flow process has been developed to ensure the efficient and scalable synthesis of this compound . This method involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process is designed to be safe and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, this compound can block their activity, leading to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Pyrrolo[2,1-c][1,2,4]triazin-4-amine is unique due to its fused ring structure and versatile reactivity. Similar compounds include:

These compounds share some similarities in their chemical behavior and biological activities but differ in their specific applications and mechanisms of action.

Properties

CAS No.

253878-25-0

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrrolo[2,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2

InChI Key

BNXCBQYIDHTAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)N=NC=C2N

Origin of Product

United States

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